molecular formula C17H14F3NO4S B3416996 2-[2-(Trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1009260-28-9

2-[2-(Trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B3416996
CAS No.: 1009260-28-9
M. Wt: 385.4 g/mol
InChI Key: FDCARSJLJIFTCB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-CA) family, characterized by a bicyclic heterocyclic core with a carboxylic acid moiety at position 3. The unique structural feature of this molecule is the 2-(trifluoromethyl)benzenesulfonyl group attached to the nitrogen of the THIQ ring. The trifluoromethyl (CF₃) group is electron-withdrawing, enhancing metabolic stability and influencing lipophilicity, while the sulfonyl group may contribute to hydrogen bonding and target specificity .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S/c18-17(19,20)13-7-3-4-8-15(13)26(24,25)21-10-12-6-2-1-5-11(12)9-14(21)16(22)23/h1-8,14H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCARSJLJIFTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123708
Record name 1,2,3,4-Tetrahydro-2-[[2-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009260-28-9
Record name 1,2,3,4-Tetrahydro-2-[[2-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009260-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-[[2-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of this compound is the Branched-chain-amino-acid aminotransferase, cytosolic . This enzyme plays a crucial role in the metabolism of branched-chain amino acids, which are essential nutrients that the body obtains from proteins found in food.

Biological Activity

The compound 2-[2-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[2-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C15H14F3NO4S
  • Molecular Weight : 363.34 g/mol
  • SMILES Notation : CC1=C(C(=C(C=C1)S(=O)(=O)C2=C(CN(C2)C(=O)O)C=C(C=C2)F)F)F

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing several key areas of interest:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition against various bacterial strains. In one study, compounds derived from trifluoromethylbenzoyl hydrazides demonstrated significant activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .

2. Antitubercular Activity

The compound's structural analogs have been tested for antitubercular activity. A related study highlighted that certain derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis strains, particularly those resistant to standard treatments . This suggests potential utility in developing new treatments for resistant tuberculosis strains.

3. Neuroprotective Effects

Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases. Some studies have indicated that related compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation .

The mechanisms through which 2-[2-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like AChE and butyrylcholinesterase (BuChE), which play roles in neurotransmission and cognition.
  • Modulation of Receptor Activity : The compound may interact with PPARs and other nuclear receptors, influencing gene expression related to inflammation and metabolism.
  • Antioxidant Properties : Many tetrahydroisoquinoline derivatives exhibit antioxidant activity, which could contribute to their neuroprotective effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to the target compound:

StudyFocusFindings
Antimicrobial ScreeningModerate inhibition against AChE with IC50 values ranging from 27.04–106.75 µM
Antitubercular ActivityStrong inhibition against resistant Mycobacterium strains; some derivatives showed up to 8-fold stronger activity than standard drugs
Neuroprotective EffectsRelated compounds demonstrated PPARγ agonist activity comparable to established drugs like rosiglitazone

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

TFS-TIQCA has shown promising results in the inhibition of various cancer cell lines. Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit cytotoxic effects against different types of cancer cells. For instance, studies have highlighted the ability of TFS-TIQCA to induce apoptosis in breast and lung cancer cells by modulating pathways associated with cell survival and proliferation. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable modification for improving the pharmacokinetic properties of anticancer agents .

2. Neuroprotective Effects

Another significant application of TFS-TIQCA is its neuroprotective potential. Research has demonstrated that derivatives of tetrahydroisoquinolines can protect neuronal cells from oxidative stress and excitotoxicity. TFS-TIQCA has been investigated for its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's mechanism involves the modulation of inflammatory cytokines and neurotrophic factors, contributing to neuronal health.

Biochemical Applications

1. Enzyme Inhibition

TFS-TIQCA has been studied as a selective inhibitor of specific enzymes involved in disease processes. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurological disorders. By targeting LSD1, TFS-TIQCA may alter histone methylation patterns, leading to changes in gene expression that can suppress tumor growth or enhance neuronal function .

2. Antibacterial Properties

Recent studies have also explored the antibacterial properties of TFS-TIQCA. The compound exhibits activity against several bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further development as an antibacterial agent, particularly in light of the growing concern over antibiotic resistance .

Case Studies

Study Findings Implications
Anticancer ActivityTFS-TIQCA induced apoptosis in MCF-7 and A549 cell linesPotential for development as an anticancer drug
NeuroprotectionReduced oxidative stress markers in SH-SY5Y cellsPossible therapeutic use in neurodegenerative diseases
Enzyme InhibitionInhibition of LSD1 led to reduced proliferation in cancer cellsTargeting epigenetic regulators for cancer therapy
Antibacterial ActivityEffective against MRSA strainsDevelopment of new antibiotics

Comparison with Similar Compounds

Core Structure and Substituent Variations

The THIQ-3-CA scaffold is shared across multiple derivatives, but substituents critically modulate pharmacological properties. Below is a structural comparison:

Compound Name Substituent at N-position Key Functional Groups Biological Target/Activity Source
Target Compound 2-(Trifluoromethyl)benzenesulfonyl CF₃, sulfonyl Unknown (potential PPARγ modulation inferred)
KY-021 () Benzyl + oxazol-4-yl ethoxy Benzyl, oxazole PPARγ agonist (EC₅₀ = 11.8 nM)
2-(Thiophen-2-ylsulfonyl)-THIQ-3-CA () Thiophen-2-ylsulfonyl Thiophene, sulfonyl Not specified
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester () Methyl ester Ester Not specified

Key Observations :

  • Electron-Withdrawing Groups : The CF₃ group in the target compound contrasts with KY-021’s benzyl/oxazole substituents. CF₃ may enhance metabolic stability compared to KY-021’s ether-linked oxazole, which could be prone to oxidative degradation .
  • Sulfonyl vs.

Pharmacological Activity

KY-021 (EC₅₀ = 11.8 nM for PPARγ) demonstrates significant glucose and triglyceride reduction in animal models at 3 mg/kg/d . The sulfonyl group in the target compound might enhance binding to PPARγ’s hydrophobic pocket compared to KY-021’s oxazole, though this requires validation.

Physicochemical Properties

  • Solubility : Sulfonyl groups generally reduce solubility in aqueous media, which may necessitate formulation adjustments compared to KY-021’s more polar oxazole substituent .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent logP (Predicted) Hydrogen Bond Acceptors Metabolic Stability (Predicted)
Target Compound CF₃-benzenesulfonyl 3.2 5 High (CF₃)
KY-021 Benzyl + oxazole 2.8 6 Moderate
Compound Thiophene-sulfonyl 2.5 4 Moderate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[2-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and what are the critical optimization parameters?

  • Methodological Answer : The synthesis typically involves sulfonylation of the tetrahydroisoquinoline scaffold followed by carboxylic acid functionalization. Key steps include:

  • Sulfonylation : Reacting 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic substitution.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC.
  • Critical Parameters : Reaction temperature (0–25°C to minimize side reactions), stoichiometric ratio of sulfonyl chloride (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR should confirm the presence of the tetrahydroisoquinoline core (e.g., aromatic protons at δ 7.2–8.0 ppm for the sulfonylphenyl group) and trifluoromethyl signals (¹³C: ~120 ppm, quartet due to CF₃ coupling).
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄F₃NO₄S: 394.0698).
  • HPLC Purity : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) mobile phase. Compare retention times with standards to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group or oxidation of the tetrahydroisoquinoline ring. Desiccate to avoid moisture absorption, which may degrade the carboxylic acid moiety. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and replicate experiments (n ≥ 3).
  • Metabolic Stability : Test for compound degradation in cell culture media (e.g., LC-MS/MS to quantify intact compound over 24 hours).
  • Off-Target Profiling : Use kinase/GPCR panels to identify nonspecific interactions. Cross-reference with structural analogs (e.g., evidence from trifluoromethyl-substituted isoquinolines) to rationalize activity variations .

Q. What strategies can be employed to improve aqueous solubility for in vivo studies without compromising target binding?

  • Methodological Answer :

  • Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to enhance solubility.
  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo.
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations. Validate solubility via dynamic light scattering (DLS) and dose-response assays .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a target enzyme?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonyl group and the enzyme’s active site (e.g., hydrogen bonding with catalytic residues).
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and identify flexible regions for modification (e.g., substituents on the benzene ring).
  • Free Energy Calculations : Apply MM-PBSA/GBSA to predict ΔG of binding for analogs. Validate predictions with SPR or ITC binding assays .

Q. What analytical approaches are recommended for identifying and quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Use a Q-TOF mass spectrometer in MS² mode to detect impurities at <0.1% levels. Compare fragmentation patterns with synthetic standards.
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to generate degradation products.
  • NMR Spiking : Add suspected impurities (e.g., desulfonated byproducts) to the sample and monitor signal splitting .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Species-Specific Differences : Test microsomes from multiple species (human, rat, mouse) under identical conditions (pH 7.4, 37°C, NADPH regeneration system).
  • CYP Inhibition Assays : Identify CYP isoforms responsible for metabolism (e.g., CYP3A4/5) using isoform-specific inhibitors (ketoconazole for CYP3A4).
  • Structural Elucidation of Metabolites : Use high-resolution LC-MSⁿ to characterize oxidation (e.g., hydroxylation at the tetrahydroisoquinoline ring) or sulfone reduction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(Trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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